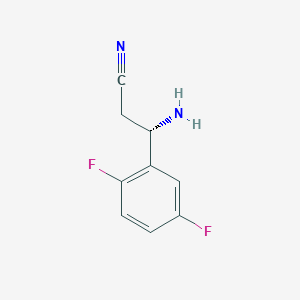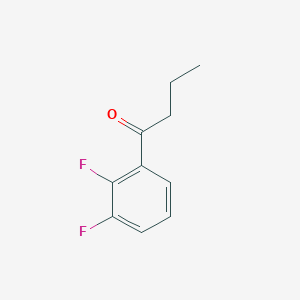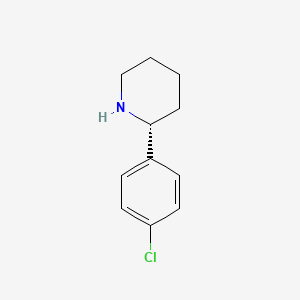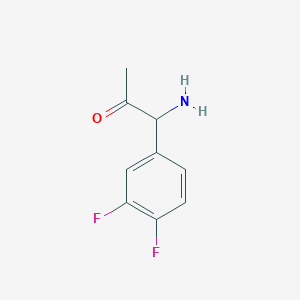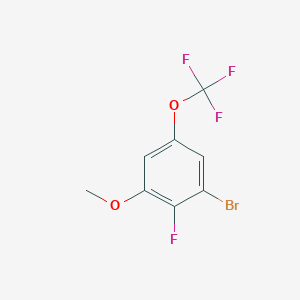
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H5BrF4O2. This compound is notable for its unique combination of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine or fluorine atoms.
Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common reagents for these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of fluorine and methoxy groups can influence the compound’s reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene include:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the fluorine and methoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-4-(trifluoromethoxy)benzene: Has a different substitution pattern, affecting its reactivity and applications.
(Trifluoromethoxy)benzene: Does not contain bromine or fluorine, limiting its use in coupling reactions.
The unique combination of substituents in this compound makes it particularly valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C8H5BrF4O2 |
|---|---|
Molekulargewicht |
289.02 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c1-14-6-3-4(15-8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 |
InChI-Schlüssel |
AIAPZKRQBIJGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)OC(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
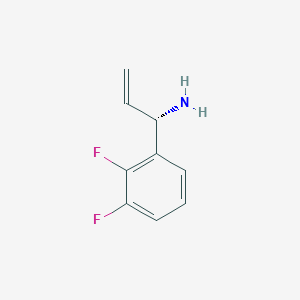
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
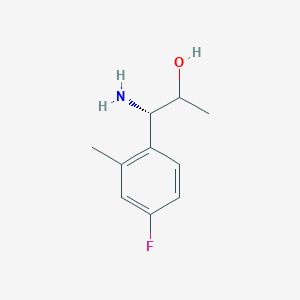
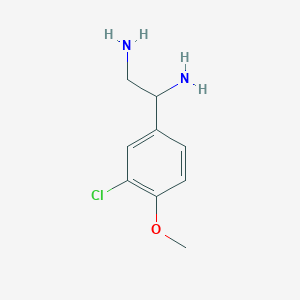
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
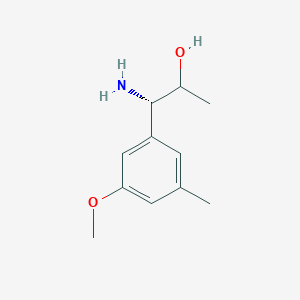
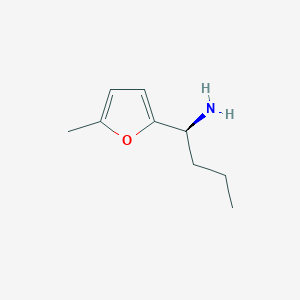
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
